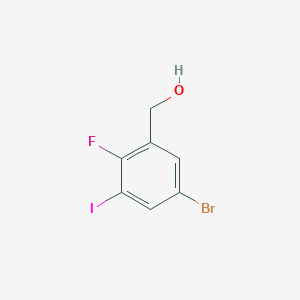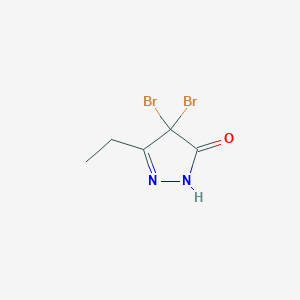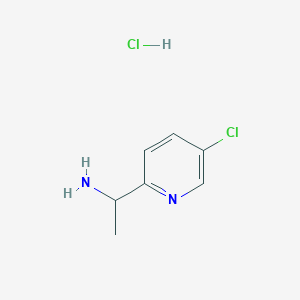
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate is a complex organic compound with a unique structure that includes two chlorophenyl groups and a cyclopentanecarboxylate ester
Vorbereitungsmethoden
The synthesis of Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentanecarboxylate can be compared with similar compounds such as:
Ethyl 2,3-bis(2-bromophenyl)-5-oxocyclopentanecarboxylate: Similar structure but with bromine atoms instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 2,3-bis(2-fluorophenyl)-5-oxocyclopentanecarboxylate: Fluorine atoms replace chlorine, potentially altering its chemical properties and interactions.
Ethyl 2,3-bis(2-methylphenyl)-5-oxocyclopentanecarboxylate: Methyl groups instead of chlorine, which can influence its steric and electronic properties.
Eigenschaften
CAS-Nummer |
1830-05-3 |
|---|---|
Molekularformel |
C20H18Cl2O3 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
ethyl 2,3-bis(2-chlorophenyl)-5-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H18Cl2O3/c1-2-25-20(24)19-17(23)11-14(12-7-3-5-9-15(12)21)18(19)13-8-4-6-10-16(13)22/h3-10,14,18-19H,2,11H2,1H3 |
InChI-Schlüssel |
WZDCOSMYRHZWTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)

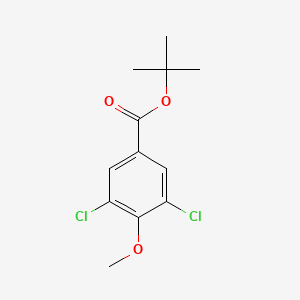
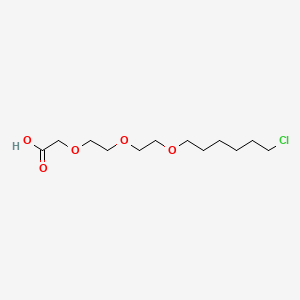
![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)
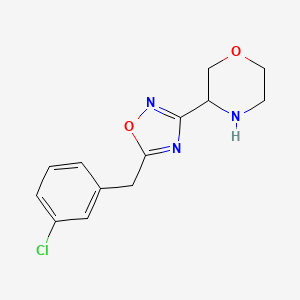

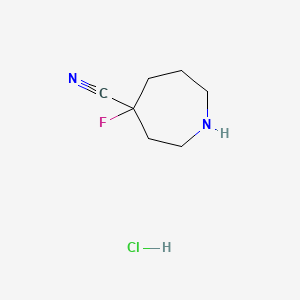

![3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)

